(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Description
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a quinoline moiety, a sulfonyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the quinoline derivative is treated with sulfonyl chloride in the presence of a base like pyridine.
Formation of the Dimethoxyphenyl Group: The dimeth
Properties
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-26-17-12-14(9-10-19(22)23)13-18(20(17)27-2)28(24,25)21-11-5-7-15-6-3-4-8-16(15)21/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H,22,23)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYIBNXAHUGVGT-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331088 | |
Record name | (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327094-09-7 | |
Record name | (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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